WK-X-34 is a third-generation inhibitor of P-glycoprotein, also known as ATP-binding cassette subfamily B member 1. This protein plays a crucial role in the efflux of various anticancer drugs from tumor cells, contributing to the phenomenon of multidrug resistance in cancer treatment. The compound is designed to reverse this resistance, enhancing the efficacy of chemotherapy agents by preventing their expulsion from cancer cells .
WK-X-34 is classified as a small molecule modulator targeting P-glycoprotein and breast cancer resistance protein. It is derived from structural modifications based on bioisosteric and fragment-growing strategies, utilizing adamantane derivatives to optimize its inhibitory properties against drug efflux mechanisms .
The synthesis of WK-X-34 involves multiple steps that include:
The synthesis process has been optimized to ensure high yields and purity, making it suitable for both laboratory studies and potential therapeutic applications.
WK-X-34's molecular structure features an anthranilic acid backbone, which is critical for its interaction with P-glycoprotein. The specific arrangement of functional groups on this backbone enhances its ability to inhibit drug transport.
The structural characteristics allow WK-X-34 to effectively bind to the ATP-binding sites of P-glycoprotein, thereby inhibiting its function .
WK-X-34 participates in several chemical reactions that are crucial for its functionality:
The outcomes of these reactions are essential for modifying WK-X-34 to improve its pharmacological properties.
WK-X-34 functions primarily by inhibiting the efflux activity of P-glycoprotein. This inhibition results in increased intracellular concentrations of anticancer drugs, which enhances their therapeutic effects against resistant cancer cells. The mechanism involves:
WK-X-34 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's behavior in biological systems and its potential therapeutic applications .
WK-X-34 has significant applications in various fields:
P-glycoprotein (P-gp/ABCB1), a 170-kDa transmembrane efflux pump, is a primary mediator of multidrug resistance (MDR) in oncology. Expressed in epithelial barriers (intestine, blood-brain barrier) and overexpressed in malignancies (hepatocellular carcinoma, lung cancer, osteosarcoma), P-gp recognizes diverse chemotherapeutic substrates via a large hydrophobic drug-binding pocket formed by transmembrane domains (TMDs). Upon ATP hydrolysis at nucleotide-binding domains (NBDs), P-gp undergoes conformational changes that expel drugs like doxorubicin, paclitaxel, and vincristine from cancer cells. This efflux reduces intracellular drug accumulation, rendering chemotherapy ineffective. Clinically, P-gp overexpression correlates with poor treatment response and disease progression across solid and hematological tumors [1] [8] [10].
The quest to inhibit P-gp spans three generations:
Table 1: Generational Evolution of P-gp Inhibitors
Generation | Examples | Key Advantages | Clinical Limitations |
---|---|---|---|
First | Verapamil, Cyclosporin A | Rapid repurposing | Low affinity; severe toxicity |
Second | Valspodar, Biricodar | Higher P-gp affinity | CYP3A4 inhibition; drug interactions |
Third | Tariquidar, Elacridar | High specificity; low CYP inhibition | Toxicity (e.g., tariquidar neutropenia) |
WK-X-34 (chemical structure: N-(2-(4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide) was designed as a structural analog of elacridar, retaining the dimethoxy-tetrahydroisoquinoline scaffold critical for P-gp binding. This moiety anchors inhibitors within the TMD hydrophobic pocket, competing with chemotherapeutics. Unlike earlier inhibitors, WK-X-34 demonstrated superior target affinity and reduced CYP3A4 liability in preclinical models. Its discovery marked a shift toward non-toxic, mechanism-based inhibitors, though intrinsic cytotoxicity remained a concern. This limitation spurred further structural optimization, positioning WK-X-34 as a lead for next-generation derivatives [1] [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7